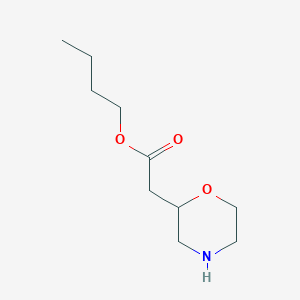

Butyl 2-(morpholin-2-yl)acetate

Description

Contextualization within Morpholine (B109124) Chemistry and Derivatives

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a well-established pharmacophore in drug discovery. nih.govnih.gove3s-conferences.org Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.gov The morpholine ring is a common structural motif found in a wide array of approved drugs and biologically active compounds. nih.govijprems.comontosight.ai

The field of morpholine chemistry is vast, with extensive research focused on the synthesis and application of its derivatives. nih.gov These derivatives often serve as key intermediates in the preparation of pharmaceuticals targeting a broad spectrum of diseases. ijprems.com The versatility of the morpholine scaffold allows for extensive chemical modification, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile. nih.govnih.gov

Significance of the Morpholine-2-ylacetate Scaffold in Organic Synthesis

The morpholine-2-ylacetate scaffold, the core structure of Butyl 2-(morpholin-2-yl)acetate, is a particularly valuable synthon in organic synthesis. This scaffold provides a readily functionalizable handle for the introduction of the morpholine moiety into larger, more complex molecular architectures. The ester group can be easily hydrolyzed or transformed into other functional groups, while the secondary amine of the morpholine ring offers a site for further chemical elaboration.

The synthesis of molecules containing the morpholine-2-ylacetate scaffold is an active area of research. Various synthetic strategies have been developed to access this important structural motif, often starting from readily available precursors. researchgate.netnih.gov The ability to synthesize a diverse library of compounds based on this scaffold is crucial for exploring structure-activity relationships in drug discovery programs. researchgate.net

Overview of Research Trajectories for this compound

Current research involving this compound and its analogs is primarily directed towards its application as an intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been identified as an intermediate in patented synthetic routes for kinase inhibitors and antiviral agents. The tert-butyl ester analogue, in particular, has been noted for its role in improving stereochemical control during certain reactions.

Furthermore, the morpholine moiety within this compound is known to enhance solubility in polar solvents, a desirable property for drug candidates. Research is ongoing to explore the full potential of this compound as a key building block in the development of new chemical entities with diverse biological activities. The investigation of its chemical reactivity and the development of efficient, scalable synthetic routes are also important areas of focus.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | butyl 2-morpholin-2-ylacetate |

| CAS Number | 1522650-38-9 |

| SMILES | O=C(CC1CNCCO1)OCCCC |

This data is compiled from publicly available chemical databases. bldpharm.com

Related Research Findings

| Research Area | Key Finding | Reference |

| Medicinal Chemistry | The morpholine ring is a "privileged structure" that can enhance a molecule's potency and provide desirable drug-like properties. | nih.gov |

| Organic Synthesis | The morpholine-2-ylacetate scaffold is a versatile building block for creating libraries of diverse compounds for drug discovery. | researchgate.net |

| Patent Literature | This compound has been cited as an intermediate in the synthesis of potential kinase inhibitors and antiviral agents. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

butyl 2-morpholin-2-ylacetate |

InChI |

InChI=1S/C10H19NO3/c1-2-3-5-14-10(12)7-9-8-11-4-6-13-9/h9,11H,2-8H2,1H3 |

InChI Key |

CTJLXXCDHJOYDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC1CNCCO1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Butyl 2 Morpholin 2 Yl Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Butyl 2-(morpholin-2-yl)acetate displays characteristic signals corresponding to the protons in the butyl chain and the morpholine (B109124) ring. The protons of the butyl group typically appear as a triplet at approximately 0.9 ppm for the terminal methyl (CH₃) group, a sextet around 1.4 ppm for the adjacent methylene (B1212753) (CH₂) group, and a triplet near 1.6 ppm for the next methylene group. The methylene group directly attached to the ester oxygen (O-CH₂) is the most deshielded of the butyl chain protons and is expected to resonate as a triplet around 4.1 ppm. youtube.comyoutube.com

The protons on the morpholine ring exhibit more complex splitting patterns due to their diastereotopic nature and the chair conformation of the ring. nih.govresearchgate.net The protons on the carbons adjacent to the oxygen (C-3 and C-5) typically appear in the range of 3.6 to 3.8 ppm, while those adjacent to the nitrogen (C-2 and C-6) are found between 2.6 and 2.9 ppm. chemicalbook.comchemicalbook.com The proton at the C-2 position, being adjacent to the acetate (B1210297) substituent, will show a distinct chemical shift. The NH proton of the morpholine ring typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Butyl -CH₃ | ~0.9 (triplet) |

| Butyl -CH₂- | ~1.4 (sextet) |

| Butyl -CH₂- | ~1.6 (multiplet) |

| Butyl O-CH₂- | ~4.1 (triplet) |

| Morpholine -CH₂-O- | 3.6 - 3.8 |

| Morpholine -CH₂-N- | 2.6 - 2.9 |

| Morpholine -CH- | Variable |

| Morpholine -NH- | Broad singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For this compound, the carbonyl carbon of the ester group is the most downfield signal, typically appearing around 170-175 ppm. youtube.com The carbons of the butyl chain will have characteristic shifts: the O-CH₂ carbon around 65 ppm, the subsequent CH₂ carbons between 19 and 31 ppm, and the terminal CH₃ carbon at approximately 14 ppm. youtube.comchemicalbook.com

The carbon atoms within the morpholine ring also have distinct chemical shifts. The carbons adjacent to the oxygen atom (C-3 and C-5) are typically found in the range of 67-70 ppm, while the carbons adjacent to the nitrogen atom (C-2 and C-6) appear at lower field, around 46-50 ppm. chemicalbook.comresearchgate.net The substitution at the C-2 position will influence its specific chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ester C=O | 170 - 175 |

| Butyl O-CH₂- | ~65 |

| Butyl -CH₂- | 19 - 31 |

| Butyl -CH₃ | ~14 |

| Morpholine -CH₂-O- | 67 - 70 |

| Morpholine -CH₂-N- | 46 - 50 |

| Morpholine -CH- | Variable |

Advanced NMR Techniques (e.g., DEPT) for Structural Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, such as the carbonyl carbon, are absent in DEPT spectra. This technique is invaluable for unambiguously assigning the carbon signals of the butyl chain and the morpholine ring in this compound. For example, it would clearly differentiate the negative CH₂ signals of the butyl and morpholine moieties from the positive CH and CH₃ signals. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band between 1735 and 1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. uniroma1.itlibretexts.org The C-O stretching vibrations of the ester will appear as two bands in the 1000-1300 cm⁻¹ region. uniroma1.it

The morpholine ring will also exhibit characteristic absorptions. The N-H stretching vibration of the secondary amine will be visible as a moderate band in the 3300-3500 cm⁻¹ region. ucla.edu The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range. The C-O-C stretching of the ether linkage within the morpholine ring will produce a strong band around 1115 cm⁻¹. researchgate.net The C-H stretching vibrations of the aliphatic butyl chain and the morpholine ring will be observed in the 2850-3000 cm⁻¹ region. uniroma1.it

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester | C=O Stretch | 1735 - 1750 (Strong) |

| Ester | C-O Stretch | 1000 - 1300 (Strong) |

| Secondary Amine | N-H Stretch | 3300 - 3500 (Moderate) |

| Amine | C-N Stretch | 1020 - 1250 (Variable) |

| Ether | C-O-C Stretch | ~1115 (Strong) |

| Alkane | C-H Stretch | 2850 - 3000 (Strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of this compound (201.26 g/mol ), this peak would appear at an m/z of approximately 202.27.

Further fragmentation of the parent ion in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways for morpholine-containing compounds involve cleavage of the morpholine ring. researchgate.net For this compound, fragmentation could also occur at the ester linkage, leading to the loss of the butyl group or butene, and subsequent fragmentation of the remaining morpholinyl-acetate moiety. The fragmentation patterns observed can be used to confirm the connectivity of the different parts of the molecule. nih.govrsc.org

Table 4: Predicted ESI-MS Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | ~202.27 | Protonated molecule |

| [M+Na]⁺ | ~224.25 | Sodium adduct |

| Fragment ions | Variable | Resulting from cleavage of the morpholine ring and/or ester group |

High Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₁₀H₁₉NO₃, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent elements.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass-to-charge ratio (m/z) of an ion with precision in the range of parts-per-million (ppm). youtube.com This allows for the differentiation between molecules with the same nominal mass but different elemental formulas. The process involves ionizing the sample, often using a soft ionization technique like electrospray ionization (ESI) to keep the molecule intact, and then measuring the ion's mass.

The expected protonated molecule of this compound would be [C₁₀H₁₉NO₃ + H]⁺. The measured exact mass from an HRMS analysis is then compared to the calculated theoretical mass. A match within a narrow mass tolerance window (typically < 5 ppm) provides strong evidence for the proposed elemental formula, a crucial step in structural elucidation. youtube.com This level of precision is essential for distinguishing the target compound from other potential isomers or impurities. The technique's utility has been demonstrated in the analysis of various morpholine derivatives in complex matrices. nih.govnih.gov

Table 1: Theoretical Exact Mass Data for this compound Ion

| Ion Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₉NO₃ | [M+H]⁺ | 202.1438 |

X-ray Crystallography and Solid-State Structural Characterization

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure and absolute configuration of a crystalline compound. nih.gov While obtaining a suitable single crystal of this compound can be a challenge, analysis of analogous morpholine-containing structures provides a clear indication of the data that would be obtained. nih.gov

For a related compound, 1,2-dimorpholinoethane (B162056), SC-XRD analysis revealed that the molecule crystallizes in the monoclinic P21/n space group. mdpi.com The morpholine rings adopt a stable chair conformation, which is the expected low-energy conformation for this heterocyclic system. The study provided precise bond lengths and angles, confirming the covalent framework of the molecule. mdpi.com Similarly, an SC-XRD study of this compound would be expected to confirm the chair conformation of the morpholine ring and define the geometry of the butyl acetate substituent. Furthermore, the analysis would reveal the intricate network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and van der Waals forces, that dictate the crystal packing. mdpi.commdpi.com

Table 2: Illustrative Crystallographic Data for an Analogous Morpholine Compound (1,2-dimorpholinoethane)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/n | mdpi.com |

| a (Å) | 6.0430(3) | mdpi.com |

| b (Å) | 8.0805(3) | mdpi.com |

| c (Å) | 11.1700(4) | mdpi.com |

| β (°) | 97.475(2) | mdpi.com |

| Volume (ų) | 540.80(4) | mdpi.com |

| Z (molecules/unit cell) | 2 | mdpi.com |

Note: This data is for the analog compound 1,2-dimorpholinoethane and serves to illustrate the typical output of a single-crystal XRD analysis.

Powder X-ray Diffraction (PXRD) for Crystalline Form Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. nih.gov This makes it an invaluable tool for routine characterization of synthesized materials like this compound to confirm its crystallinity and identify the specific crystalline form (polymorph).

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the crystal lattice structure. By analyzing the diffractogram, one can confirm that a sample is crystalline rather than amorphous, as an amorphous solid would produce a broad halo instead of sharp peaks. researchgate.net Furthermore, the peak positions can be used to identify the specific polymorph of a substance, as different crystal forms will produce distinct diffraction patterns. The average crystallite size of the powder can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. nih.gov

Table 3: Representative PXRD Peak Data for a Crystalline Organic Compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.8 | 5.60 | 100 |

| 21.1 | 4.21 | 60 |

| 23.5 | 3.78 | 75 |

| 26.0 | 3.42 | 40 |

Note: This table provides an illustrative example of PXRD data and does not represent experimentally determined values for this compound.

Computational and Theoretical Chemistry Studies on Butyl 2 Morpholin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from geometric parameters to electronic behavior. Such studies on Butyl 2-(morpholin-2-yl)acetate would offer fundamental insights into its stability and reactivity.

A critical first step in computational analysis is determining the most stable three-dimensional arrangement of a molecule's atoms. This process, known as geometry optimization, seeks the lowest energy conformation. For this compound, the key areas of conformational flexibility are the chair conformation of the morpholine (B109124) ring and the rotation around the single bonds of the butyl acetate (B1210297) side chain.

A thorough conformational analysis would identify the global minimum energy structure and other low-energy conformers. This is crucial because the molecule's shape dictates how it can interact with other molecules, including biological receptors. The results of such an analysis would typically be presented in a table detailing bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Illustrative) Note: The following data are illustrative of what a DFT calculation would yield. Specific experimental or calculated values for this compound are not publicly available.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Data Not Available | |

| C-O (Ester) | Data Not Available | |

| C-N (Morpholine) | Data Not Available | |

| C-O (Morpholine) | Data Not Available | |

| **Bond Angles (°) ** | ||

| O=C-O | Data Not Available | |

| C-N-C (Morpholine) | Data Not Available | |

| **Dihedral Angles (°) ** |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. For this compound, the HOMO would likely be localized on the electron-rich oxygen and nitrogen atoms of the morpholine ring, while the LUMO might be centered on the carbonyl group of the ester.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Note: Specific calculated values for this compound are not publicly available.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. Green areas are neutral.

For this compound, an MEP analysis would likely show negative potential (red) around the carbonyl oxygen and the morpholine oxygen and nitrogen atoms, identifying them as sites for hydrogen bonding. The hydrogen atoms on the morpholine nitrogen and the alkyl chain would exhibit positive potential (blue). This analysis is invaluable for predicting how the molecule will interact with biological targets through non-covalent interactions.

Molecular Modeling and Docking Studies for Predictive Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target.

In a hypothetical docking study, this compound would be placed into the binding site of a selected protein target. An algorithm would then sample numerous positions and orientations of the molecule, scoring each based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. Morpholine derivatives are known to interact with a variety of receptors and enzymes. sci-hub.se A docking study could, for example, explore its binding to enzymes where ester hydrolysis is relevant or to receptors where the morpholine nitrogen could act as a key hydrogen bond acceptor. The results would predict the most stable binding pose and a corresponding binding energy score, which indicates the strength of the interaction.

Table 3: Hypothetical Molecular Docking Results for this compound (Illustrative) Note: Specific docking studies for this compound are not publicly available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|

Quantitative Structure-Activity Relationship (QSAR) Parameter Generation and Analysis (e.g., cLogP)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. iosrjournals.org To build a QSAR model, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and size.

For this compound, several key QSAR parameters could be generated. One of the most important is the calculated LogP (cLogP), which measures the molecule's lipophilicity or hydrophobicity. This parameter is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Other relevant descriptors would include molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. While a full QSAR study requires a dataset of multiple compounds, the generation of these parameters for this compound would be the first step in predicting its drug-likeness and potential biological profile.

Table 4: Calculated Physicochemical Properties (QSAR Descriptors) for this compound (Illustrative) Note: These values can be estimated by various software programs but are provided here for illustrative purposes.

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₀H₁₉NO₃ |

| Molecular Weight | The mass of one mole of the substance. | 201.26 g/mol |

| cLogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Data Not Available |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts drug transport properties. | Data Not Available |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 4 |

Reactivity and Reaction Mechanism Investigations of Butyl 2 Morpholin 2 Yl Acetate and Analogs

Kinetic Studies of Chemical Transformations (e.g., Hydrazinolysis Reactions)

Kinetic studies provide valuable insights into the reaction rates and mechanisms of chemical transformations. The hydrazinolysis of esters, a reaction involving the cleavage of an ester bond by hydrazine (B178648), has been a subject of detailed kinetic analysis, particularly for esters containing a morpholine (B109124) moiety.

Research on the kinetics of the reaction between various substituted phenyl acetates, butyrates, and isobutyrates with morpholine in methanol-water solvent mixtures has shown that the second-order rate constants are influenced by the solvent composition, increasing with a higher water content. researchgate.net The mechanism for the morpholinolysis of these esters is proposed to proceed through a stepwise pathway involving a tetrahedral intermediate. The rate-determining step is dependent on the nature and position of substituents on the ester group and the structure of the non-leaving group. researchgate.net

In a study on the cleavage of N-phthaloylglycine in hydrazine buffers, both uncatalyzed and specific base-catalyzed nucleophilic reactions were observed. researchgate.net In contrast, when using morpholine buffers, only the uncatalyzed reaction between morpholine and N-phthaloylglycine was noted. researchgate.net This highlights the differences in catalytic behavior between hydrazine and morpholine in these reactions. The nonlinear relationship between the apparent second-order rate constants and the total hydrazine buffer concentration suggests a change in the rate-determining step with varying hydrazine concentration. researchgate.net

The synthesis of morpholin-N-ethyl acetohydrazide, a derivative of morpholine, is achieved by reacting morpholin-N-ethyl acetate (B1210297) with hydrazine hydrate. researchgate.net This reaction is a key step in the synthesis of a series of new morpholine derivatives. researchgate.net The mechanism involves the nucleophilic attack of the amino group in morpholine on the carbonyl carbon of ethyl chloroacetate (B1199739). researchgate.net

Table 1: Kinetic Data for the Reaction of Esters with Morpholine

Investigation of Morpholine Derivatives in Organocatalysis and Metal-Catalyzed Reactions

Morpholine derivatives have emerged as significant players in both organocatalysis and metal-catalyzed reactions, serving as catalysts, ligands, or key structural motifs in the synthesis of complex molecules.

In organocatalysis, morpholine-based catalysts have been developed for various transformations. For instance, novel β-morpholine-amino acids have been studied as organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. nih.govfrontiersin.org While morpholine enamines are generally less reactive than their pyrrolidine (B122466) counterparts due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, carefully designed morpholine-based catalysts can achieve high efficiency and stereoselectivity. nih.govfrontiersin.org The presence of a carboxylic acid group in the catalyst structure has been shown to be crucial for catalytic activity. frontiersin.org

In the realm of metal-catalyzed reactions, morpholine derivatives have been synthesized using various catalytic systems. Gold-catalyzed cyclization of alkynylamines and alkynylalcohols provides an efficient route to morpholine and piperazine (B1678402) derivatives. rsc.org A tandem hydroamination and asymmetric transfer hydrogenation using titanium and ruthenium catalysts, respectively, has been employed for the enantioselective synthesis of 3-substituted morpholines. acs.org Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. acs.org

Furthermore, morpholine-linked metal-phthalocyanine covalent organic frameworks have been developed as photocatalysts for CO₂ reduction. rsc.org The morpholine linkage and the photosensitivity of the metal phthalocyanine (B1677752) contribute to the catalytic activity. rsc.org In another application, copper-catalyzed electrochemical C-H/N-H cross-coupling of quinoline (B57606) N-oxides with morpholine has been demonstrated, offering a method for introducing the morpholine substituent under mild conditions. mdpi.com

Table 3: Applications of Morpholine Derivatives in Catalysis

Structure Activity Relationship Sar Studies Pertaining to the Butyl 2 Morpholin 2 Yl Acetate Scaffold

Systematic Exploration of Morpholine (B109124) Ring Substitutions on Activity Profiles

Systematic substitutions on the morpholine ring of analogs related to Butyl 2-(morpholin-2-yl)acetate have demonstrated a profound impact on their biological activity. These modifications can alter the compound's size, shape, and electronic properties, thereby affecting its binding affinity to biological targets.

Substitutions at the C-2, C-3, and N-4 positions of the morpholine ring have been extensively studied. For instance, the introduction of an alkyl group at the C-3 position has been shown to increase anticancer activity in certain morpholine derivatives. e3s-conferences.orge3s-conferences.org Similarly, substitutions at the C-4 position with phenyl or hydroxyl groups have been found to be beneficial for biological activity. e3s-conferences.org

N-substitutions on the morpholine ring also play a crucial role in determining the pharmacological profile. The nature of the substituent at the nitrogen atom can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for receptor binding. For example, in a series of 2-morpholinobenzoic acid derivatives, N-methylation of a benzylamino substituent was found to be a key factor for their antiproliferative activity. rsc.org

The following table summarizes the effects of various substitutions on the morpholine ring on the biological activity of related compounds.

| Position of Substitution | Substituent | Observed Effect on Biological Activity |

| C-2 | Functionalized groups | Can be synthetically introduced to create chiral centers, influencing enantioselective interactions with targets. nih.govnih.gov |

| C-3 | Alkyl group | Increased anticancer activity has been observed in some derivatives. e3s-conferences.orge3s-conferences.org |

| N-4 | Phenyl and Hydroxyl groups | Found to be positive for the activity of certain morpholine-containing compounds. e3s-conferences.org |

| N-4 | Benzylamino with N-methylation | Enhanced antiproliferative activity in 2-morpholinobenzoic acid scaffolds. rsc.org |

| C-3 and C-5 | Ethylene bridge | Bridged morpholines can exhibit potent and selective inhibition of enzymes like mTOR. e3s-conferences.org |

Impact of Ester Moiety Modifications on Biological Interactions

The ester moiety in this compound is a key functional group that can be modified to tune the compound's physicochemical properties and biological interactions. The length and branching of the alkyl chain of the ester can affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Studies on related compounds have shown a clear correlation between the alkyl chain length of the ester and biological activity. For example, in a series of N-alkylmorpholine derivatives, the antibacterial efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) was found to be dependent on the length of the N-alkyl chain, with longer chains (C12-C16) exhibiting the highest activity. chemrxiv.org This suggests that increased lipophilicity can enhance the interaction with bacterial cell membranes.

Conversely, in other systems, an increase in the size of the ester group can lead to a decrease in activity. For instance, in the catalytic chain transfer polymerization of methacrylates, the chain transfer constant was observed to decrease as the ester group was changed from methyl to butyl, indicating that steric hindrance can play a role. cmu.eduuq.edu.au

The following table illustrates the impact of modifying the ester moiety on the biological or chemical activity of related compound classes.

| Compound Class | Ester Moiety Modification | Observed Impact |

| N-Alkylmorpholine Derivatives | Increasing N-alkyl chain length from C1 to C18 | Antibacterial activity against MRSA is highest for C12-C16 chains. chemrxiv.org |

| Methacrylates | Change from methyl to butyl ester | Decrease in the catalytic chain transfer constant. cmu.eduuq.edu.au |

| Resveratrol Esters | Increasing acyl chain length | Generally leads to a decrease in antioxidant efficacy. nih.gov |

| Hexahydroquinoline-3-carboxylates | Variation of alkyl esters | Influences calcium channel and butyrylcholinesterase inhibition. researchgate.net |

Rational Derivatization Strategies for Modulating Desired Biological Responses

Rational derivatization of the this compound scaffold is a key strategy to optimize its biological activity for specific therapeutic targets. This involves making targeted chemical modifications based on an understanding of the compound's SAR and its interaction with the biological target.

One common strategy is the synthesis of hybrid molecules, where the morpholine scaffold is combined with other pharmacologically active moieties. For example, linking a morpholine ring to a triazole ring has been explored to create new derivatives with potentially enhanced or novel biological activities. researchgate.net

Another approach involves modifying the substituents on the morpholine ring to improve pharmacokinetic properties. The morpholine ring itself is often incorporated into drug candidates to enhance properties like solubility and brain permeability. acs.org Further derivatization can fine-tune these properties. For instance, the introduction of specific functional groups can modulate the compound's lipophilicity and metabolic stability. nih.gov

The synthesis of a series of morpholine-acetamide derivatives as potential anti-tumor agents is an example of rational derivatization. nih.gov In this case, the core morpholine structure was systematically modified to explore its anticancer potential.

Examples of rational derivatization strategies for morpholine-based compounds include:

Introduction of various substituents on the morpholine ring to explore a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. e3s-conferences.orgnih.gov

Synthesis of C-2 functionalized morpholines to introduce chirality and explore stereoselective interactions with biological targets. nih.govnih.gov

Modification of the N-substituent to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov

Stereochemical Implications in Ligand-Receptor Binding and Biological Activity

The stereochemistry of the this compound scaffold is a critical factor in its interaction with biological targets. The presence of a chiral center at the C-2 position of the morpholine ring means that the compound can exist as different stereoisomers (enantiomers and diastereomers), which may exhibit distinct biological activities.

It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have different pharmacological and toxicological profiles. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.

For example, a study on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are structurally related to the target compound, revealed that the inhibition of serotonin (B10506) and noradrenaline reuptake is dependent on the stereochemistry. nih.gov The (SS) and (RR) enantiomers showed different levels of activity, with one enantiomer being a potent and selective dual SNRI. nih.gov

The importance of stereochemistry is further highlighted by the development of stereoselective synthetic methods to produce specific isomers of morpholine derivatives. The ability to synthesize enantiomerically pure C-2 functionalized morpholines is crucial for investigating the biological activity of individual stereoisomers and for developing more effective and safer drugs. nih.govnih.gov

The following table provides examples of how stereochemistry influences the biological activity of morpholine-containing compounds.

| Compound/Class | Stereoisomers | Observed Difference in Biological Activity |

| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | (SS) and (RR) enantiomers | Different inhibitory potencies for serotonin and noradrenaline reuptake. nih.gov |

| Morphine | (-)-morphine and (+)-morphine | The μ-opioid receptor exhibits stereoselective recognition, with (-)-morphine being the active enantiomer. nih.gov |

| trans-2,5-disubstituted morpholines | Diastereomers | The synthesis is designed to be enantio- and diastereoselective to access specific biologically active isomers. nih.gov |

Advanced Analytical Method Development for Butyl 2 Morpholin 2 Yl Acetate Research

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components within a mixture. nih.govresearchgate.net For Butyl 2-(morpholin-2-yl)acetate, various chromatographic techniques are utilized to achieve these analytical goals.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds and their related substances. bohrium.com The development of an HPLC method is an iterative process aimed at achieving optimal separation of the target analyte from impurities and other components within a sample matrix. researchgate.net

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is often the approach of choice. bohrium.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

Method Development Parameters:

A typical HPLC method for a compound like this compound would involve the optimization of several key parameters:

| Parameter | Typical Conditions & Considerations |

| Column | A C18 or similar reverse-phase column is commonly used. The choice of column depends on the specific properties of the analyte and potential impurities. |

| Mobile Phase | A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typical. The ratio is adjusted to achieve the desired retention time and resolution. For Butyl acetate (B1210297), a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid has been used. sielc.com |

| Detection | UV detection is a common method. The wavelength for detection is selected based on the UV absorbance spectrum of this compound. |

| Flow Rate | Typically in the range of 0.5-2.0 mL/min, adjusted to optimize separation efficiency and analysis time. |

| Column Temperature | Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times. |

Data Table: Illustrative HPLC Method Parameters for Butyl Acetate Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | MS, ELSD, CAD, and UV |

| Application | Suitable for reverse phase (RP) HPLC with simple conditions. sielc.com |

This table is illustrative and based on methods for the related compound, Butyl acetate. Specific conditions for this compound would require experimental optimization.

The goal of HPLC method development is to create a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the drug substance and drug product over time. researchgate.net

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. mdpi.com For a compound like this compound, which may not be sufficiently volatile for direct GC analysis, derivatization is often necessary. Acetate derivatives, for example, can be analyzed by GC-MS. researchgate.net

The process typically involves:

Derivatization: The non-volatile this compound is chemically converted into a more volatile derivative.

Injection: The volatile derivative is injected into the GC system.

Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.

Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). analyticaltoxicology.com

Data Table: Typical GC-MS Parameters for Analysis of Volatile Derivatives

| Parameter | Typical Condition |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | A temperature gradient is often used to ensure efficient separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) for identification and quantification. |

This table provides general parameters. The specific conditions would need to be optimized for the particular derivative of this compound being analyzed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for monitoring the progress of chemical reactions. ukessays.comyoutube.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. youtube.com

Procedure for Reaction Monitoring:

Spotting: Small spots of the reaction mixture are applied to a TLC plate at different time intervals. youtube.com

Development: The plate is placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, separating the components of the mixture based on their differential adsorption to the stationary phase. analyticaltoxicology.com

Visualization: After development, the separated spots are visualized. This can be done under UV light if the compounds are UV-active, or by staining the plate with a suitable reagent.

Analysis: By comparing the intensity of the spots corresponding to the starting material and the product over time, the progress of the reaction can be monitored. youtube.com

Data Table: Illustrative TLC System for Monitoring a Reaction Involving this compound

| Component | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 plate |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or acetone) in a ratio that provides good separation (e.g., 70:30 v/v). ukessays.com |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) solution. |

The choice of mobile phase is critical and needs to be determined experimentally to achieve optimal separation of the reactants and products.

Enantiomeric Purity Assessment and Chiral Resolution Techniques (e.g., Chiral HPLC)

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, assessing the enantiomeric purity of a chiral compound is crucial in pharmaceutical research.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used technique for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Key Aspects of Chiral HPLC Method Development:

Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The selection of the appropriate CSP is critical and is often determined through screening of various columns.

Mobile Phase Optimization: The mobile phase composition, which typically consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomers.

Data Table: Example of Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

These conditions are illustrative and would require optimization for the specific enantiomeric separation of this compound.

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.

The principle behind quantitative UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Procedure for Quantitative Analysis:

Determination of λmax: The UV spectrum of this compound in a suitable solvent is recorded to determine the wavelength of maximum absorbance (λmax).

Calibration Curve: A series of standard solutions of known concentrations of the compound are prepared, and their absorbance at the λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the sample solution of unknown concentration is measured at the λmax, and its concentration is determined from the calibration curve.

While UV-Vis spectroscopy is a valuable tool, it is less specific than chromatographic methods and is more susceptible to interference from other absorbing species in the sample matrix. Therefore, it is often used in conjunction with other analytical techniques for comprehensive analysis. For instance, Butyl acetate has been tested for HPLC-suitability via UV-VIS spectroscopy. honeywell.com

In Vitro Biological Evaluation Methodologies Applicable to Butyl 2 Morpholin 2 Yl Acetate Derivatives

Cell-Based Assays for Investigating Molecular Target Interactions (e.g., Enzyme Inhibition Profiling)

Cell-based assays are crucial for determining the interaction of morpholine (B109124) derivatives with specific molecular targets, such as enzymes, which are often implicated in disease pathology. These assays measure the ability of a compound to inhibit the activity of a target enzyme within a cellular context or using an isolated, purified enzyme.

The inhibitory potential is typically quantified as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. For instance, various morpholine derivatives have been evaluated for their inhibitory effects against several key enzymes. nih.govacs.orgnih.gov

One common target is the carbonic anhydrase (CA) family of enzymes. The inhibitory potential of morpholine-acetamide derivatives against CA-IX has been investigated using a standard assay, with acetazolamide (B1664987) often serving as a reference inhibitor. nih.gov Similarly, the inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is frequently assessed using Ellman's method, which is relevant for potential anti-Alzheimer's disease agents. acs.orgresearchgate.net Furthermore, the inhibition of kinases like the mammalian target of rapamycin (B549165) (mTOR) is a key area of investigation for anticancer potential. nih.govmdpi.com

Table 1: Enzyme Inhibition Profile of Various Morpholine Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value (µM) | Standard/Reference |

|---|---|---|---|

| Morpholine-acetamide (1h) | Carbonic Anhydrase IX | 8.12 nih.gov | Acetazolamide (7.51 µM) nih.gov |

| Morpholine-acetamide (1c) | Carbonic Anhydrase IX | 8.80 nih.gov | Acetazolamide (7.51 µM) nih.gov |

| Benzofuran-morpholine hybrid (4m) | Acetylcholinesterase (AChE) | 0.064 acs.org | Donepezil (0.049 µM) acs.org |

| Morpholine-THQ (10e) | mTOR (in A549 cells) | 0.033 nih.gov | Everolimus (>10 µM) nih.gov |

| Morpholine-THQ (10h) | mTOR (in MCF-7 cells) | 0.087 nih.gov | Everolimus (>10 µM) nih.gov |

THQ: Tetrahydroquinoline

Microscopic and Kinetic Studies on Cellular Responses to Derivatives

To understand the downstream cellular consequences of molecular target engagement, microscopic and kinetic studies are employed. These techniques visualize and quantify the cellular response to treatment with Butyl 2-(morpholin-2-yl)acetate derivatives.

Microscopic techniques, particularly fluorescence microscopy and flow cytometry, are used to observe morphological changes and specific cellular events. For example, cell cycle analysis using propidium (B1200493) iodide staining can determine if a compound induces arrest at a particular phase of the cell cycle (e.g., G0/G1, S, G2/M). nih.gov Apoptosis, or programmed cell death, is another critical endpoint. It can be detected using methods like Annexin V staining, which identifies the translocation of phosphatidylserine (B164497) to the outer cell membrane, a hallmark of early apoptosis. nih.gov

Enzyme kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). By measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the inhibitor, Lineweaver-Burk plots can be generated. acs.orgacs.org These plots help to determine the inhibition constant (Ki), which provides a more precise measure of the inhibitor's potency. nih.govacs.org For example, a kinetic study of a potent morpholine-based thiazole (B1198619) derivative against carbonic anhydrase II revealed concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. nih.gov

In Vitro Biofilm Formation Inhibition Assays

Bacterial biofilms are structured communities of cells that exhibit increased resistance to conventional antibiotics, making them a significant clinical challenge. researchgate.net Assays to evaluate the ability of morpholine derivatives to inhibit biofilm formation are therefore of great interest.

A widely used method is the crystal violet (CV) assay. mdpi.com In this technique, bacteria are grown in microtiter plates in the presence of varying concentrations of the test compound. After an incubation period, non-adherent, planktonic bacteria are washed away. The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation. mdpi.com The results can be expressed as a percentage of inhibition or as an IC₅₀ value. nih.gov

Studies on related heterocyclic compounds have demonstrated significant activity. For example, certain quinazolinone derivatives incorporating a morpholine moiety have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov These assays can also be expanded to investigate the inhibition of specific components of the biofilm matrix, such as exopolysaccharide production. nih.gov

Table 2: Biofilm Inhibition by Morpholine-Containing Derivatives

| Compound Class | Organism | Concentration | % Inhibition | IC₅₀ Value (µM) |

|---|---|---|---|---|

| Quinazolinone-morpholine hybrid (19) | P. aeruginosa | Sub-MIC | - | 3.55 nih.gov |

| Quinazolinone-morpholine hybrid (20) | P. aeruginosa | Sub-MIC | - | 6.86 nih.gov |

| 3-Amidocoumarin (4l) | P. aeruginosa PAO1 | 100 µg/mL | 86% mdpi.com | - |

| 3-Amidocoumarin (4o) | P. aeruginosa PAO1 | 100 µg/mL | 82% mdpi.com | - |

Methodologies for Assessing Development of Resistance in vitro

The potential for bacteria to develop resistance to a new antimicrobial agent is a critical consideration. In vitro methodologies can model and predict this potential.

A standard method involves the serial passaging of bacteria in the presence of a test compound. nih.gov This is achieved by exposing a bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to sub-lethal concentrations of the derivative in liquid culture. nih.gov After incubation, the minimum inhibitory concentration (MIC) is determined. The bacteria from the culture grown at the highest concentration that still permits growth are then used to inoculate a new series of cultures with increasing concentrations of the compound. This process is repeated for numerous passages (e.g., 30 passages). nih.gov A significant increase in the MIC over time indicates the development of resistance. nih.gov

Another approach involves using engineered resistance models, where specific genetic alterations known to confer resistance are introduced into the bacteria using techniques like CRISPR-mediated gene editing. crownbio.com While this allows for the study of specific resistance mechanisms, it may not capture novel or complex pathways that emerge under therapeutic pressure. crownbio.com

General Cytotoxicity Screening Methodologies (e.g., MTT Assay) for Compound Prioritization

Before a compound can be considered for further development, its general toxicity to mammalian cells must be assessed. This is essential for prioritizing compounds that are selectively toxic to cancer cells or pathogens while sparing healthy host cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govspringernature.com The assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). scienceopen.com The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells. nih.gov

Cells (both cancerous and non-cancerous) are cultured in 96-well plates and exposed to a range of concentrations of the morpholine derivative for a set period (e.g., 48-72 hours). nih.govnih.gov The results are used to calculate the IC₅₀ value, which in this context is the concentration of the compound that reduces cell viability by 50%. nih.gov A promising compound will have a low IC₅₀ for target cancer cells and a much higher IC₅₀ for normal, healthy cells (e.g., Vero cells or non-cancerous human cell lines), indicating a favorable therapeutic window. nih.govresearchgate.net

Table 3: Cytotoxicity Profile of Morpholine Derivatives Against Various Cell Lines

| Compound/Derivative | Cell Line | Cell Type | IC₅₀ Value (µM) |

|---|---|---|---|

| Morpholine-THQ (10e) | A549 | Lung Cancer | 0.033 nih.gov |

| Morpholine-THQ (10d) | A549 | Lung Cancer | 0.062 nih.gov |

| Morpholine-THQ (10h) | MCF-7 | Breast Cancer | 0.087 nih.gov |

| Morpholine-THQ (10d) | MCF-7 | Breast Cancer | 0.58 nih.gov |

| Quinazoline-morpholine (AK-3) | SHSY-5Y | Neuroblastoma | 0.89 nih.gov |

| Quinazoline-morpholine (AK-10) | SHSY-5Y | Neuroblastoma | 0.76 nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| 5-fluorouracil |

| Acetazolamide |

| Acetylcholinesterase (AChE) |

| Annexin V |

| Butyrylcholinesterase (BChE) |

| Carbonic Anhydrase (CA) |

| Ceragenin CSA-13 |

| Ciprofloxacin |

| Cisplatin |

| Colchicine |

| Colistin |

| Crystal violet |

| Donepezil |

| Everolimus |

| Propidium Iodide |

| Tacrine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.